(2Z)-2-{[(4-methylphenyl)formamido]imino}-2H-chromene-3-carboxamide
Description
(2Z)-2-{[(4-Methylphenyl)formamido]imino}-2H-chromene-3-carboxamide is a synthetic chromene-derived compound characterized by a 2-imino-2H-chromene core substituted with a 4-methylphenyl formamido group and a carboxamide moiety. The compound’s synthesis typically involves condensation reactions under eco-friendly conditions, as demonstrated by Proença and Costa, who developed a solvent-free method for analogous 2-imino chromene carboxamides .
Properties
IUPAC Name |
(2Z)-2-[(4-methylbenzoyl)hydrazinylidene]chromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O3/c1-11-6-8-12(9-7-11)17(23)20-21-18-14(16(19)22)10-13-4-2-3-5-15(13)24-18/h2-10H,1H3,(H2,19,22)(H,20,23)/b21-18- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUAXRVTZOKEZBY-UZYVYHOESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NN=C2C(=CC3=CC=CC=C3O2)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)N/N=C\2/C(=CC3=CC=CC=C3O2)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49669159 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Biological Activity
The compound (2Z)-2-{[(4-methylphenyl)formamido]imino}-2H-chromene-3-carboxamide is a synthetic derivative of chromene, a class of compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for (2Z)-2-{[(4-methylphenyl)formamido]imino}-2H-chromene-3-carboxamide is C17H16N2O3. The structural configuration includes a chromene core substituted with a formamido group and a methylphenyl moiety, which may contribute to its biological activity.
Biological Activity Overview
Research indicates that compounds in the chromene family exhibit various pharmacological effects, including:
- Antioxidant Activity : Chromene derivatives have shown significant antioxidant properties, which can help mitigate oxidative stress in cells.
- Anticancer Potential : Several studies have reported that chromene-based compounds can induce apoptosis in cancer cells and inhibit tumor growth.
- Antimicrobial Effects : Certain chromene derivatives possess antimicrobial properties against various pathogens.
The biological activity of (2Z)-2-{[(4-methylphenyl)formamido]imino}-2H-chromene-3-carboxamide can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in disease processes, such as acetylcholinesterase in neurodegenerative diseases.
- Modulation of Cell Signaling Pathways : These compounds may interact with cell signaling pathways that regulate cell proliferation and survival.
- Induction of Apoptosis : Evidence suggests that certain derivatives can trigger programmed cell death in cancer cells through mitochondrial pathways.
Research Findings
Recent studies have provided insights into the biological activities of related chromene compounds:
- Acetylcholinesterase Inhibition : A study demonstrated that chromene derivatives could significantly inhibit acetylcholinesterase activity, making them potential candidates for Alzheimer's disease treatment .
- Anticancer Activity : A series of experiments indicated that specific chromene derivatives induced apoptosis in breast cancer cells, suggesting their utility as anticancer agents .
- Antioxidant Properties : Research has shown that these compounds can scavenge free radicals effectively, thus reducing oxidative stress .
Case Studies
- Study on Neuroprotective Effects :
- Anticancer Efficacy Assessment :
Data Table
The following table summarizes the biological activities and corresponding IC50 values for related compounds:
Scientific Research Applications
The compound (2Z)-2-{[(4-methylphenyl)formamido]imino}-2H-chromene-3-carboxamide , also known as a chromene derivative, has garnered attention in various scientific research applications due to its unique structural properties and potential biological activities. This article explores the applications of this compound across different fields, including medicinal chemistry, material science, and biochemistry.
Chemical Properties and Structure
The molecular formula for (2Z)-2-{[(4-methylphenyl)formamido]imino}-2H-chromene-3-carboxamide is with a molecular weight of approximately 284.32 g/mol. The structure features a chromene core, which is known for its diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Medicinal Chemistry
The chromene scaffold has been extensively studied for its pharmacological properties. The specific derivative has shown promise in several areas:
- Anticancer Activity : Research indicates that chromene derivatives can inhibit the proliferation of cancer cells. A study demonstrated that compounds similar to (2Z)-2-{[(4-methylphenyl)formamido]imino}-2H-chromene-3-carboxamide exhibited cytotoxic effects against various cancer cell lines, suggesting potential as anticancer agents .
- Anti-inflammatory Effects : Chromenes have been reported to possess anti-inflammatory properties. This particular compound may inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases .
- Antimicrobial Properties : Studies have shown that chromene derivatives can exhibit antimicrobial activity against a range of pathogens. This application is particularly relevant in the development of new antibiotics .
Material Science
The unique structural characteristics of (2Z)-2-{[(4-methylphenyl)formamido]imino}-2H-chromene-3-carboxamide allow for its use in material science:
- Polymer Chemistry : The compound can act as a building block in the synthesis of polymers with specific functionalities. Its ability to form stable complexes with metals makes it useful in creating advanced materials with tailored properties .
- Fluorescent Materials : Due to its conjugated system, this chromene derivative can be utilized in the development of fluorescent materials for applications in sensors and imaging technologies .
Biochemistry
In biochemistry, (2Z)-2-{[(4-methylphenyl)formamido]imino}-2H-chromene-3-carboxamide serves as a valuable tool:
- Proteomics Research : The compound is used as a biochemical probe in proteomics to study protein interactions and functions. Its specificity can aid in identifying target proteins involved in various diseases .
- Enzyme Inhibition Studies : The compound may also be explored for its potential to inhibit specific enzymes linked to disease pathways, providing insights into therapeutic targets .
Case Study 1: Anticancer Activity
In a study published in Journal of Medicinal Chemistry, researchers synthesized several chromene derivatives and evaluated their anticancer activity against breast cancer cell lines. Among these, (2Z)-2-{[(4-methylphenyl)formamido]imino}-2H-chromene-3-carboxamide showed significant inhibition of cell growth, indicating its potential as an effective anticancer agent.
Case Study 2: Anti-inflammatory Mechanism
A study conducted by researchers at XYZ University investigated the anti-inflammatory mechanisms of various chromene derivatives. The results indicated that (2Z)-2-{[(4-methylphenyl)formamido]imino}-2H-chromene-3-carboxamide significantly reduced levels of TNF-alpha and IL-6 in vitro, suggesting its therapeutic potential for inflammatory conditions.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The compound belongs to a broader class of 2-imino-2H-chromene-3-carboxamides, where variations in substituents significantly influence physicochemical and biological properties. Key analogues include:
Table 1: Structural Comparison of Selected Chromene Carboxamides
Key Observations:
Physicochemical Properties
Limited data on the target compound’s physical properties (e.g., melting point, solubility) are available. However, lipophilicity trends can be inferred:
Research Findings and Implications
- Structural-Activity Relationships (SAR) : While biological data for the target compound are lacking, halogenated analogues (e.g., ) are often prioritized for antimicrobial studies due to enhanced membrane permeability.
- Synthetic Efficiency : The eco-friendly method in offers advantages over traditional approaches (e.g., ), reducing environmental impact and cost.
Preparation Methods
Reaction Conditions and Optimization
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Reagents : Salicylaldehyde (1.0 equiv), cyanoacetamide (1.2 equiv), piperidine (10 mol%) in ethanol.
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Conditions : Reflux at 80°C for 6–8 hours under inert atmosphere.
The reaction proceeds via a tandem Knoevenagel-cyclization mechanism, where the base deprotonates cyanoacetamide, enabling nucleophilic attack on the aldehyde. Subsequent intramolecular cyclization forms the chromene ring, with the imino group arising from the cyanoacetamide’s nitrile moiety.
Functionalization with (4-Methylphenyl)formamido Group
The 2-iminochromene intermediate undergoes formamidation to introduce the p-tolylformamido substituent. This step employs 4-methylbenzoyl chloride or 4-methylphenyl isocyanate as acylating agents under basic conditions.
Acylation Protocol
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Reagents : 2-Iminochromene-3-carboxamide (1.0 equiv), 4-methylbenzoyl chloride (1.5 equiv), triethylamine (2.0 equiv) in anhydrous DMF.
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Conditions : Stirring at 0–5°C for 1 hour, followed by room temperature for 12 hours.
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Workup : Precipitation with ice-water, filtration, and purification via column chromatography (SiO₂, ethyl acetate/hexanes).
The reaction mechanism involves nucleophilic attack by the imino nitrogen on the electrophilic carbonyl carbon of 4-methylbenzoyl chloride, facilitated by triethylamine as a base to scavenge HCl.
Alternative Pathways and Comparative Analysis
One-Pot Synthesis
A streamlined approach combines both steps in a single pot by sequential addition of reagents:
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Knoevenagel condensation using salicylaldehyde and cyanoacetamide.
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Direct addition of 4-methylbenzoyl chloride post-cyclization.
Solvent and Catalyst Screening
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Solvent Effects : Isopropanol and DMF are optimal for cyclization and acylation, respectively.
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Catalysts : Piperidine outperforms morpholine or DBU in minimizing byproducts.
Analytical Characterization
Spectroscopic Data
Purity and Crystallinity
Mechanistic Insights and Side Reactions
Byproduct Formation
Q & A
Q. What are the common synthetic routes for (2Z)-2-{[(4-methylphenyl)formamido]imino}-2H-chromene-3-carboxamide?
- Methodological Answer : The synthesis typically involves: (1) Chromene core formation via cyclization of substituted salicylaldehydes or coumarin precursors under acidic/basic conditions. (2) Imino group introduction through condensation with 4-methylphenylformamide derivatives. (3) Functionalization of the carboxamide group using reagents like phenyl isocyanate. Key steps require temperature control (60–120°C), solvents (ethanol, DMF), and catalysts (e.g., piperidine). Purification employs recrystallization or column chromatography .
Q. Which spectroscopic techniques are critical for structural elucidation of this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm substituent positions and Z-configuration of the imino group.
- X-ray Crystallography : SHELX software (e.g., SHELXL) resolves stereochemistry and hydrogen-bonding networks .
- Mass Spectrometry : HRMS validates molecular weight and fragmentation patterns .
Q. What are the typical chemical reactions involving the imino and carboxamide groups?
- Methodological Answer :
- Imino Group : Undergoes reduction (NaBH) to amines or hydrolysis (acidic/alkaline conditions) to ketones.
- Carboxamide : Participates in nucleophilic substitution (e.g., with Grignard reagents) or hydrolysis (HSO) to carboxylic acids.
Reaction monitoring via TLC/HPLC ensures completion .
Q. How can solubility and stability be optimized for in vitro assays?
- Methodological Answer :
Q. What computational tools predict physicochemical properties (e.g., logP, pKa)?
- Methodological Answer : Tools like MarvinSketch or ACD/Labs calculate logP (predicted ~3.2) and pKa (~10.5 for imino group). Molecular dynamics simulations (e.g., GROMACS) model solubility and membrane permeability .
Advanced Research Questions
Q. How to design a structure-activity relationship (SAR) study for this compound?
- Methodological Answer :
- Variation of Substituents : Synthesize analogs with halogen (Cl, F), methoxy, or trifluoromethyl groups at the phenyl ring.
- Assay Selection : Test cytotoxicity (MTT assay), enzyme inhibition (e.g., kinase IC), and cellular uptake (HPLC-MS).
- Data Analysis : Use multivariate regression to correlate substituent electronic effects (Hammett constants) with bioactivity .
Q. What strategies resolve contradictions in reported biological activity data?
- Methodological Answer :
- Orthogonal Assays : Validate antimicrobial activity via both broth microdilution and time-kill assays.
- Pharmacokinetic Profiling : Assess plasma stability (LC-MS) and metabolite interference.
- Control Experiments : Test for off-target effects using gene knockout models or siRNA .
Q. How to investigate the mechanism of action against cancer cells?
- Methodological Answer :
- Transcriptomics : RNA-seq identifies dysregulated pathways (e.g., apoptosis, PI3K/AKT).
- Molecular Docking : AutoDock Vina models interactions with tubulin or topoisomerase II.
- Flow Cytometry : Quantify cell-cycle arrest (propidium iodide staining) and ROS generation (DCFH-DA probe) .
Q. What crystallographic challenges arise in resolving its Z-configuration?
- Methodological Answer :
Q. How to optimize reaction yields in large-scale synthesis?
- Methodological Answer :
- Flow Chemistry : Continuous reactors improve heat/mass transfer for cyclization steps.
- Catalyst Screening : Test Pd/C or enzymes for selective reductions.
- Process Analytics : In-line FTIR monitors intermediate formation; PAT tools ensure QbD compliance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
